molecular formula C19H23N7O B2419692 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1171991-81-3

1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2419692
CAS RN: 1171991-81-3
M. Wt: 365.441
InChI Key: ZZPDABHOMLRZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

The synthesis of heterocyclic compounds containing a sulfonamido moiety, such as 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, has been explored for potential use as antibacterial agents. These compounds have shown promising results in antibacterial activity tests, highlighting their potential in medical applications (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activity

Research has been conducted on the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, including those related to the compound . These derivatives have shown significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This suggests potential applications in cancer research and treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Anti-inflammatory and Analgesic Activities

Compounds related to 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea have been synthesized and evaluated for their antimicrobial and analgesic activities. These studies indicate potential therapeutic applications in treating inflammation and pain (Tirlapur & Noubade, 2010).

Rheology and Morphology in Gelation

The compound's derivatives have been explored for their unique properties in hydrogel formation. The morphology and rheology of these gels can be tuned by the identity of the anion, offering insights into the design of materials with specific physical properties (Lloyd & Steed, 2011).

Inhibition of Adenosine Deaminase

Derivatives of the compound have been synthesized and tested for their ability to inhibit adenosine deaminase (ADA). Notably, the most active compound showed significant efficacy in attenuating bowel inflammation in animal models, suggesting potential in treating inflammatory diseases (La Motta et al., 2009).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-3-15-7-4-5-8-16(15)25-19(27)21-11-10-20-17-13-18(24-14(2)23-17)26-12-6-9-22-26/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,23,24)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPDABHOMLRZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.